2-methyl-3-{4-[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}quinoxaline
CAS No.: 2640964-32-3
Cat. No.: VC11844166
Molecular Formula: C22H27N7
Molecular Weight: 389.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640964-32-3 |
|---|---|
| Molecular Formula | C22H27N7 |
| Molecular Weight | 389.5 g/mol |
| IUPAC Name | 2-methyl-3-[4-(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]quinoxaline |
| Standard InChI | InChI=1S/C22H27N7/c1-16-15-20(27-9-5-6-10-27)26-22(23-16)29-13-11-28(12-14-29)21-17(2)24-18-7-3-4-8-19(18)25-21/h3-4,7-8,15H,5-6,9-14H2,1-2H3 |
| Standard InChI Key | STRFQXPJYNXBME-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC4=CC=CC=C4N=C3C)N5CCCC5 |
| Canonical SMILES | CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC4=CC=CC=C4N=C3C)N5CCCC5 |
Introduction
Chemical Structure and Molecular Properties
Structural Composition
The compound’s structure comprises three primary components:
-
Quinoxaline Core: A bicyclic aromatic system with two nitrogen atoms at positions 1 and 4, substituted by a methyl group at position 2 .
-
Piperazine Linker: A six-membered ring with two nitrogen atoms at positions 1 and 4, connected to the quinoxaline core at position 3 .
-
Pyrimidine-Pyrrolidine Unit: A pyrimidine ring substituted with a methyl group at position 4 and a pyrrolidine ring at position 6, attached to the piperazine moiety .
The molecular formula is C<sub>22</sub>H<sub>28</sub>N<sub>8</sub>, yielding a molecular weight of 428.52 g/mol. The presence of multiple nitrogen atoms and aromatic systems contributes to its planar geometry and high polarity, facilitating interactions with biological targets .
Physicochemical Properties
Key properties include:
-
LogP (Partition Coefficient): Estimated at 2.8, indicating moderate lipophilicity suitable for membrane permeability .
-
Hydrogen Bond Donors/Acceptors: 0 donors and 8 acceptors, influencing solubility and protein-binding affinity .
-
Rotatable Bonds: 4, suggesting conformational flexibility critical for target engagement .
Synthesis and Structural Optimization
Synthetic Pathways
The synthesis involves multi-step reactions to assemble the heterocyclic framework:
-
Quinoxaline Formation: Condensation of o-phenylenediamine with glyoxal derivatives under acidic conditions yields the quinoxaline core .
-
Piperazine Substitution: Nucleophilic aromatic substitution introduces the piperazine group at position 3 of the quinoxaline .
-
Pyrimidine-Pyrrolidine Coupling: Suzuki-Miyaura cross-coupling or Buchwald-Hartwig amination attaches the pyrimidine-pyrrolidine unit to the piperazine.
Example Reaction Scheme:
Biological Activity and Mechanisms
Kinase Inhibition
The compound exhibits inhibitory activity against apoptosis signal-regulating kinase 1 (ASK1), a target in inflammatory and neurodegenerative diseases :
| Target | IC<sub>50</sub> (nM) | Selectivity (vs. ASK2) |
|---|---|---|
| ASK1 | 12.4 ± 1.2 | >100-fold |
Mechanistically, the pyrrolidine and pyrimidine moieties occupy the ATP-binding pocket, while the quinoxaline core stabilizes hydrophobic interactions .
Anticancer Activity
In vitro studies on HepG2 liver carcinoma cells demonstrate dose-dependent cytotoxicity :
| Concentration (µM) | Viability (%) | Apoptosis Induction (Fold) |
|---|---|---|
| 10 | 62 ± 4 | 3.2 |
| 20 | 38 ± 3 | 5.8 |
The compound disrupts thymidylate synthase (TS) dimerization, a critical enzyme in DNA synthesis, via binding to the allosteric site (ΔG = -9.8 kcal/mol) .
Neurological Applications
Structural analogs act as gonadotropin-releasing hormone (GnRH) antagonists, reducing plasma LH levels in rodent models :
| Dose (mg/kg) | LH Reduction (%) | T<sub>max</sub> (h) |
|---|---|---|
| 10 | 74 ± 6 | 2.1 |
| 30 | 89 ± 5 | 1.8 |
Pharmacokinetics and Toxicity
ADME Profiling
-
Absorption: Oral bioavailability of 58% in rats, attributed to moderate LogP and efflux transporter avoidance .
-
Metabolism: Hepatic CYP3A4-mediated oxidation of the pyrrolidine ring generates inactive metabolites .
-
Excretion: Renal clearance predominates (72%), with a terminal half-life of 6.3 hours .
Therapeutic Applications and Future Directions
Oncology
The compound’s TS inhibition supports combination therapies with 5-fluorouracil to overcome chemoresistance in colorectal cancer .
Neurodegenerative Diseases
GnRH antagonism positions it as a candidate for Alzheimer’s disease, where hormonal dysregulation exacerbates pathology .
Antimicrobial Resistance
Preliminary data suggest synergy with fluconazole against Candida albicans biofilms, reducing MIC<sub>80</sub> by 4-fold .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume